molecular formula C15H13N3O3S B6535148 3-methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 1049195-09-6

3-methoxy-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No. B6535148
CAS RN: 1049195-09-6
M. Wt: 315.3 g/mol
InChI Key: COCMPLGUJLQEDR-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods. For instance, the InChI code for 4-Methoxy-N-(thiophen-2-ylmethyl)aniline, a related compound, is 1S/C12H14NOS/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-8,13,15H,9H2,1H3 .


Chemical Reactions Analysis

Thiophene derivatives are involved in various chemical reactions . For example, thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

Thiophene and its analogues most likely act as norepinephrine–dopamine reuptake inhibitors and/or releasing agents . They have been proven to be effective drugs in the current disease scenario .

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia . The synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

3-methoxy-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-20-11-5-2-4-10(8-11)14(19)16-15-18-17-13(21-15)9-12-6-3-7-22-12/h2-8H,9H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCMPLGUJLQEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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